molecular formula C8H9ClFN B15312299 (1s)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine

(1s)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine

Cat. No.: B15312299
M. Wt: 173.61 g/mol
InChI Key: QCOOJFVYFYLDCA-YFKPBYRVSA-N
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Description

(1s)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted aromatic amines.

Scientific Research Applications

(1s)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1s)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1s)-1-(2-Chloro-4-fluorophenyl)ethan-1-amine
  • (1s)-1-(2-Chloro-3-fluorophenyl)ethan-1-amine
  • (1s)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine

Uniqueness

(1s)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9ClFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

QCOOJFVYFYLDCA-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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